
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the field of scientific research. AMPP is a glycine transporter 1 (GlyT1) inhibitor, which means it is capable of enhancing the levels of glycine in the brain. Glycine is an amino acid that plays a crucial role in the regulation of neurotransmitters, and its deficiency has been linked to various neurological disorders.
Wirkmechanismus
AMPP works by inhibiting the reuptake of glycine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By increasing the levels of glycine, AMPP enhances the activity of the NMDA receptor, which is involved in various neurological processes such as learning and memory. Furthermore, AMPP has been shown to modulate the activity of other neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
AMPP has been shown to increase the levels of glycine in the brain, which leads to enhanced NMDA receptor activity. This, in turn, has been linked to improved cognitive function, reduced symptoms of depression and anxiety, and enhanced efficacy of antipsychotic drugs. Additionally, AMPP has been shown to modulate the activity of other neurotransmitters such as dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using AMPP in lab experiments is its high selectivity for N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which reduces the risk of off-target effects. Additionally, AMPP has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of using AMPP is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on AMPP. One area of interest is the potential use of AMPP in the treatment of neuropathic pain and drug addiction. Additionally, further studies are needed to investigate the long-term effects of AMPP on cognitive function and behavior. Furthermore, the development of more potent and selective N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors may lead to the discovery of novel therapies for neurological disorders.
Conclusion:
In conclusion, AMPP is a chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic effects on various neurological disorders make it an attractive target for drug development. The synthesis method of AMPP involves the reaction of N-allyl glycine ethyl ester with 4-methoxybenzaldehyde and phenylsulfonyl chloride. AMPP works by inhibiting the reuptake of glycine, which leads to enhanced NMDA receptor activity. AMPP has been shown to improve cognitive function, reduce symptoms of depression and anxiety, and enhance the efficacy of antipsychotic drugs. Additionally, AMPP has been investigated for its potential in the treatment of neuropathic pain and drug addiction. However, further studies are needed to investigate the long-term effects of AMPP and to develop more potent and selective N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors.
Synthesemethoden
The synthesis of AMPP involves the reaction of N-allyl glycine ethyl ester with 4-methoxybenzaldehyde and phenylsulfonyl chloride in the presence of a base. The crude product is then purified using column chromatography to obtain pure AMPP. This method has been reported to yield AMPP with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
AMPP has been extensively studied for its potential therapeutic effects on various neurological disorders such as schizophrenia, bipolar disorder, and Alzheimer's disease. It has been shown to improve cognitive function, reduce symptoms of depression and anxiety, and enhance the efficacy of antipsychotic drugs. Additionally, AMPP has been investigated for its potential in the treatment of neuropathic pain and drug addiction.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-13-19-18(21)14-20(15-9-11-16(24-2)12-10-15)25(22,23)17-7-5-4-6-8-17/h3-12H,1,13-14H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLDYJIAMLNXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-prop-2-enylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

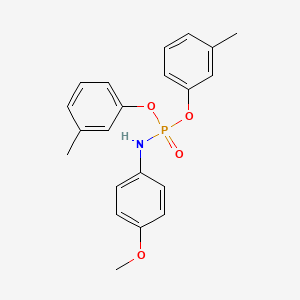
![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
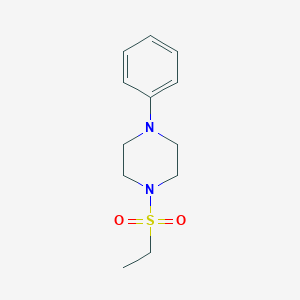
![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone](/img/structure/B4969079.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
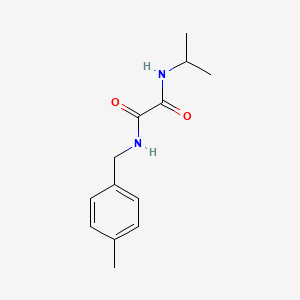
![4-[3-(4-chlorophenoxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4969090.png)
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)
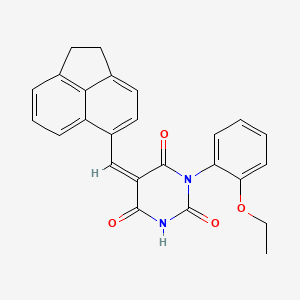
![1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone](/img/structure/B4969107.png)
![N-(1,3-benzodioxol-5-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4969112.png)
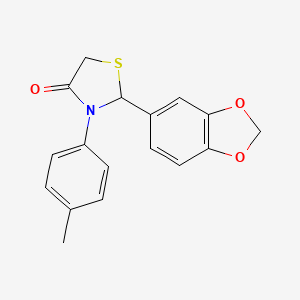
![7-amino-5-(4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4969140.png)